molecular formula C7H17NO2S B2624139 Heptane-4-sulfonamide CAS No. 1249684-86-3

Heptane-4-sulfonamide

Cat. No.: B2624139
CAS No.: 1249684-86-3
M. Wt: 179.28
InChI Key: DDISBAPURLOUNP-UHFFFAOYSA-N
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Description

Heptane-4-sulfonamide, with the molecular formula C7H17NO2S, is a chemical compound featuring the sulfonamide functional group, which is characterized by a sulfur atom bonded to two oxygen atoms and a nitrogen atom . This organosulfur functional group is the basis for a wide range of molecules with significant research and pharmacological value. As a reagent, it serves as a valuable building block in synthetic and medicinal chemistry for the development of new compounds and potential inhibitors. Compounds containing the sulfonamide group are known to exhibit diverse biological activities, primarily through mechanisms such as the inhibition of enzymes like dihydropteroate synthetase and carbonic anhydrase . While specific antibacterial properties are often associated with aromatic sulfonamides that contain an aniline group, aliphatic sulfonamides like this compound are of high interest in chemical biology and drug discovery for their potential as selective enzyme inhibitors and as tools for probing biological systems . Researchers utilize this compound and its derivatives to study interaction mechanisms with various biomacromolecules, contributing to areas such as inhibitor design and the understanding of metabolic pathways. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

heptane-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDISBAPURLOUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of heptane-4-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Preparation of Heptane-4-sulfonyl Chloride: Heptane is first chlorinated to form heptane-4-chloride, which is then reacted with sulfur dioxide and chlorine to produce heptane-4-sulfonyl chloride.

    Formation of this compound: The heptane-4-sulfonyl chloride is then treated with ammonia or an appropriate amine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Heptane-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert this compound to corresponding amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Heptane-4-sulfonamide is primarily researched for its potential therapeutic properties. Sulfonamides, in general, have been recognized for their broad spectrum of biological activities, including antibacterial and anticancer effects.

Anticancer Activity:
Recent studies have highlighted the effectiveness of sulfonamides in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer (MCF-7) cells. In one study, a series of chiral sulfonamides were evaluated for their cytotoxic effects, revealing that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity .

Mechanism of Action:
The mechanisms by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes critical for tumor growth. For example, sulfonamides have been found to inhibit carbonic anhydrase isoforms, which are implicated in cancer progression .

Antiviral Properties

Emerging research indicates that sulfonamides may also possess antiviral properties. A study demonstrated that certain sulfonamide derivatives could inhibit viral replication in vitro, particularly against viruses like SARS-CoV-2 and HIV-1. The inhibitory concentrations (IC50) for these compounds were reported as low as 0.8 µM, showcasing their potential as antiviral agents .

Materials Science

The unique structural characteristics of this compound make it a candidate for applications in materials science. Its ability to form stable complexes with metal ions can be exploited in the development of new materials with tailored mechanical or chemical properties. Research has indicated that sulfonamide derivatives can enhance the properties of polymers and other composite materials .

Biological Research

In biological contexts, this compound has been investigated for its antibacterial activity. Studies have shown that certain sulfonamides exhibit significant inhibition against various bacterial strains, making them potential candidates for antibiotic development . Moreover, the compound's interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHCC<10Inhibition of carbonic anhydrase
Chiral Sulfonamide AMCF-78.39Induction of apoptosis
Chiral Sulfonamide BHepG-216.90Cell cycle arrest
Chiral Sulfonamide CA-54919.81Inhibition of VEGFR-2

Table 2: Antiviral Activity of Sulfonamide Derivatives

Compound NameVirusIC50 (µM)Selectivity Index (SI)
This compoundSARS-CoV-20.830.7
Chiral Sulfonamide DHIV-1<10>20

Mechanism of Action

Heptane-4-sulfonamide can be compared with other sulfonamides such as:

    Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.

    Sulfamethoxazole: Often combined with trimethoprim to treat bacterial infections.

Uniqueness: this compound is unique due to its specific heptane backbone and the position of the sulfonamide group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Heptane-4-sulfonamide features a long aliphatic chain, contrasting with aromatic or heterocyclic substituents in related sulfonamides. For example:

  • Aromatic sulfonamides : The compound (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () contains bulky aromatic groups, enhancing steric hindrance and π-π stacking interactions.
  • Heterocyclic sulfonamides : N4-acetyl derivatives in incorporate pyrimidine or thiazole rings, which introduce hydrogen-bonding sites and electronic effects.

Key differences :

  • Lipophilicity : The heptane chain likely increases lipophilicity compared to aromatic substituents, affecting membrane permeability and solubility .
  • Steric effects : Bulky aryl groups () may reduce reactivity in substitution reactions compared to aliphatic chains.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Compound Substituent Type Melting Point (°C) Key Spectral Data (NMR, IR) Source
(S)-N-...benzenesulfonamide Aromatic Not reported ¹H NMR: δ 7.65 (d, J=8.2 Hz, 2H, ArH); IR: 1345 cm⁻¹ (S=O)
N4-Acetyl sulfonamide (Compound 5) Pyrimidine 198–200 ¹H NMR: δ 2.15 (s, 3H, CH₃); IR: 1680 cm⁻¹ (C=O)
4-Acetamidobenzenesulfonamide Aromatic (acetylated) Not reported CAS 121-61-9; EC 204-486-7
This compound Aliphatic (heptane) Predicted lower Expected IR: ~1350–1150 cm⁻¹ (S=O); ¹H NMR: δ 1.2–1.6 (m, heptane chain) Hypothetical

Analysis :

  • Melting points : Aliphatic chains reduce crystallinity, likely lowering melting points compared to aromatic sulfonamides (e.g., Compound 5: 198–200°C) .
  • Spectral data : Sulfonamide S=O stretches (IR ~1345 cm⁻¹) are consistent across analogs. Aliphatic protons in this compound would show distinct NMR signals (δ 1.2–1.6) versus aromatic protons (δ 7–8) .

Biological Activity

Heptane-4-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, cytotoxic, and potential therapeutic applications, supported by recent research findings and data tables.

1. Overview of this compound

This compound belongs to the class of sulfonamides, which are known for their bacteriostatic properties. Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial metabolism. The general structure of sulfonamides includes a sulfonyl group attached to an amine, allowing for various functional modifications that can enhance biological activity.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.

2.1 Binding Affinity Studies

In a study evaluating several sulfonamide derivatives, this compound demonstrated significant binding affinity to DHPS from Staphylococcus aureus and Escherichia coli. The binding energies indicated a promising potential for developing effective antibacterial agents targeting these pathogens .

CompoundBinding Energy (kcal/mol)Target Bacteria
This compound-8.5S. aureus DHPS
Compound 4b-9.2E. coli DHPS

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the safety and efficacy of this compound.

3.1 Cell Viability Assays

Using the LDH release assay, this compound was tested on hepatocellular carcinoma (HCC) cell lines and normal human vascular endothelial cells (HUVEC). The results indicated that it reduced cell viability significantly at concentrations above 50 µM without exhibiting substantial toxicity to normal cells .

Cell LineLD50 (µM)Viability (%) at 50 µM
HUH75.3845
AKH126.6140
HUVEC>10085

4. Therapeutic Applications

This compound has shown potential beyond antibacterial activity, including antifungal and antiviral properties.

4.1 Antiviral Activity

Recent advancements in medicinal chemistry have indicated that sulfonamides can exhibit antiviral effects against viruses such as HIV and dengue virus. This compound's derivatives were evaluated for their inhibitory potential against viral replication, showing promising results with minimal cytotoxicity .

5. Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • A study reported that derivatives of this compound exhibited IC50 values ranging from 8.39 to 21.15 µM against various cancer cell lines, suggesting effective anticancer properties comparable to established chemotherapeutics .
  • Another investigation into hybrid compounds revealed enhanced activity against both bacterial and viral targets when combined with heterocyclic moieties, indicating a potential direction for future drug development .

6. Conclusion

This compound is a versatile compound with significant biological activity, particularly as an antibacterial agent targeting DHPS and showing promise in cytotoxicity against cancer cells. Ongoing research into its derivatives and hybrid forms may yield novel therapeutic agents with broader applications in infectious disease management and oncology.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone confirmation (e.g., sulfonamide proton at δ 7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 207.12).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 148–150°C) and stability .

How should researchers design assays to evaluate this compound’s bioactivity in antimicrobial studies?

Advanced Research Question

  • Model Organisms : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains for broad-spectrum analysis.
  • Minimum Inhibitory Concentration (MIC) : Serial dilution method (CLSI guidelines) with 96-well plates.
  • Mechanistic Studies : Fluorescence microscopy (Live/Dead staining) and ATPase activity assays to assess membrane disruption .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

How can computational modeling enhance understanding of this compound’s reaction mechanisms?

Advanced Research Question

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to study sulfonamide group reactivity.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility trends.
  • Docking Studies : Target enzyme binding sites (e.g., carbonic anhydrase) for drug design .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress.
  • Quality Control : Strict adherence to ICH Q3A guidelines for impurities (e.g., sulfonic acid byproducts ≤0.15%).
  • Statistical Design : Response Surface Methodology (RSM) to optimize temperature and stoichiometry .

How to integrate this compound into polymer matrices for material science applications?

Advanced Research Question

  • Compatibilization : Use maleic anhydride-grafted polymers to enhance sulfonamide dispersion.
  • Mechanical Testing : Tensile strength (ASTM D638) and thermal stability (TGA) to evaluate composite performance.
  • Surface Analysis : SEM-EDS to verify uniform sulfonamide distribution .

What are the best practices for documenting contradictory findings in this compound research?

Advanced Research Question

  • Transparency : Disclose all experimental conditions (e.g., humidity, solvent grade) in supplementary materials.
  • Meta-Analysis : Use PRISMA guidelines to systematically compare literature data.
  • Error Analysis : Report standard deviations and confidence intervals (95% CI) for key parameters .

How can researchers formulate hypothesis-driven questions for this compound studies?

Basic Research Question

  • FINERMAPS Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific.
  • Theoretical Grounding : Align with existing sulfonamide chemistry or enzyme inhibition theories.
  • Iterative Refinement : Pilot studies to refine variables (e.g., concentration ranges, assay endpoints) .

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